[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate
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Overview
Description
2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-chloropyridine-3-carboxylate is a complex organic compound that features a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-chloropyridine-3-carboxylate typically involves the condensation of a pyrrole derivative with a chloropyridine carboxylate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-(1H-pyrrol-3-yl)ethyl 2-chloropyridine-3-carboxylate
- 2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 3-chloropyridine-4-carboxylate
- 2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-bromopyridine-3-carboxylate
Uniqueness
2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-chloropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyrrole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
744235-35-6 |
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Molecular Formula |
C15H15ClN2O3 |
Molecular Weight |
306.74 g/mol |
IUPAC Name |
[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-9-7-12(10(2)18(9)3)13(19)8-21-15(20)11-5-4-6-17-14(11)16/h4-7H,8H2,1-3H3 |
InChI Key |
PDLUZBXYMBLRCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)COC(=O)C2=C(N=CC=C2)Cl |
solubility |
13 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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